

## Early development and history of triptan class drugs

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Sumatriptan |           |
| Cat. No.:            | B127528     | Get Quote |

# The Genesis: The Serotonin Hypothesis of Migraine

The journey to the development of triptans began with the crucial observation of serotonin's (5-hydroxytryptamine or 5-HT) role in migraine pathophysiology. In the 1960s, research indicated that levels of 5-HT in the blood platelets decreased during migraine attacks.[1] This led to the "serotonin hypothesis," which posited that a deficiency of this neurotransmitter was a key factor in migraine.[2] Early treatments like ergotamine, while effective in constricting blood vessels, were non-selective and came with significant side effects.[3] This highlighted the need for a more targeted therapeutic approach.

## The Breakthrough: Discovery and Rationale for a Selective 5-HT<sub>1</sub> Receptor Agonist

The quest for a more specific migraine treatment began in earnest at Glaxo (now GlaxoSmithKline) in 1972.[1] The research, spearheaded by Dr. Patrick P.A. Humphrey, focused on developing a selective agonist for a subtype of the 5-HT receptor.[4] The hypothesis was that such a compound could mimic the pain-relieving effects of serotonin without its adverse effects.

Initial research led to the identification of the 5-HT<sub>1</sub>-like receptors (now known as 5-HT<sub>1</sub>B and 5-HT<sub>1</sub>D receptors) as promising targets. These receptors were found on cranial blood vessels and were believed to mediate vasoconstriction. An early compound, AH25086, showed



vasoconstrictive effects but had poor oral bioavailability. Continued research ultimately led to the synthesis of **sumatriptan** (then known as GR43175), the first clinically successful triptan. **Sumatriptan** was designed as a selective agonist for 5-HT<sub>1</sub>B and 5-HT<sub>1</sub>D receptors.

### Preclinical Development: Establishing Efficacy and Mechanism of Action

The preclinical evaluation of **sumatriptan** was crucial in validating its potential as a migraine therapeutic. This phase involved a battery of in vitro and in vivo studies to characterize its pharmacological profile.

#### **Experimental Protocols**

Radioligand Binding Assays: These assays were fundamental in determining the binding affinity of **sumatriptan** to various serotonin receptor subtypes. The general protocol involves:

- Membrane Preparation: Isolating cell membranes rich in the target receptor.
- Incubation: Incubating the membranes with a radiolabeled ligand and varying concentrations of the test compound (**sumatriptan**).
- Separation: Separating the bound from the free radioligand, typically by filtration.
- Quantification: Measuring the radioactivity of the bound ligand to determine the inhibitory concentration (IC<sub>50</sub>) and subsequently the binding affinity (Ki).

In Vitro Functional Assays: These experiments assessed the functional activity of **sumatriptan** as a receptor agonist. A common method involves:

- Tissue Preparation: Using isolated tissues known to express the target receptors, such as blood vessel segments.
- Stimulation: Applying varying concentrations of the agonist (**sumatriptan**) to the tissue.
- Response Measurement: Measuring the physiological response, such as vasoconstriction or changes in intracellular signaling molecules like cAMP or calcium.



#### **Signaling Pathways and Mechanism of Action**

Triptans exert their therapeutic effects through several mechanisms, all initiated by their agonist activity at 5-HT<sub>1</sub>B and 5-HT<sub>1</sub>D receptors. These G-protein coupled receptors are negatively coupled to adenylyl cyclase via Gαi proteins.

- Cranial Vasoconstriction: Triptans cause the constriction of painfully dilated intracranial blood vessels by acting on 5-HT<sub>1</sub>B receptors on vascular smooth muscle.
- Inhibition of Neuropeptide Release: They act on 5-HT<sub>1</sub>D receptors on trigeminal nerve endings to inhibit the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P.
- Inhibition of Nociceptive Neurotransmission: Triptans also inhibit pain signal transmission within the trigeminocervical complex in the brainstem.





Click to download full resolution via product page

Caption: Triptan signaling cascade via 5-HT1B/1D receptors.

#### Clinical Validation: From Bench to Bedside

The first clinically available triptan, **sumatriptan**, was launched in the Netherlands in 1991 and became available in the United States in 1993. Its introduction revolutionized migraine treatment.



### **Clinical Trial Design**

The efficacy of **sumatriptan** was established through rigorous, large-scale, randomized, double-blind, placebo-controlled clinical trials. A typical trial design included:

- Patient Population: Patients with a diagnosed history of migraine.
- Intervention: Administration of sumatriptan (at varying doses) or a placebo to treat a migraine attack.
- Primary Endpoint: The proportion of patients experiencing headache relief (reduction from moderate/severe to mild/no pain) at a specified time point (e.g., 2 or 4 hours post-dose).
- Secondary Endpoints: Relief of associated symptoms (nausea, photophobia, phonophobia) and the ability to return to normal functioning.

### **Quantitative Clinical Data**

Clinical trials consistently demonstrated the superiority of **sumatriptan** over placebo.

| Endpoint (at 2 hours post-dose) | Sumatriptan 50 mg | Sumatriptan 100<br>mg | Placebo |
|---------------------------------|-------------------|-----------------------|---------|
| Pain-Free Response              | 49%               | 58%                   | 24%     |
| Headache Relief                 | 50-56%            | 50-56%                | 26%     |

Data compiled from multiple clinical trials.





Click to download full resolution via product page

Caption: A simplified workflow of triptan drug development.



## The Evolution: Second-Generation Triptans and Beyond

The success of **sumatriptan** spurred the development of "second-generation" triptans, including zolmitriptan, naratriptan, rizatriptan, almotriptan, eletriptan, and frovatriptan. These newer agents were designed to have improved pharmacokinetic properties, such as better oral bioavailability and longer half-lives, to address some of the limitations of **sumatriptan**. The development of the triptan class not only provided a highly effective treatment for migraine but also significantly advanced the understanding of migraine pathophysiology, paving the way for newer classes of drugs like the CGRPs and ditans.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery and development of triptans Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Fascinating History of Triptans Migraine Canada [migrainecanada.org]
- 4. Triptan Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Early development and history of triptan class drugs].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127528#early-development-and-history-of-triptan-class-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com